molecular formula C8H15NO2 B12584254 1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one CAS No. 647825-67-0

1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B12584254
CAS No.: 647825-67-0
M. Wt: 157.21 g/mol
InChI Key: SPVDEFLVIBQUIQ-QMMMGPOBSA-N
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Description

1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the enantioselective multistage synthesis, including key steps such as azide reductive cyclization of aldehyde . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. For instance, the compound can be synthesized through hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .

Chemical Reactions Analysis

1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, cyclization agents, and amination reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, they may inhibit or activate specific enzymes, block receptor sites, or interfere with signal transduction pathways .

Properties

CAS No.

647825-67-0

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-[(3S)-3-(hydroxymethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C8H15NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h8,10H,2-6H2,1H3/t8-/m0/s1

InChI Key

SPVDEFLVIBQUIQ-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)N1CCC[C@@H](C1)CO

Canonical SMILES

CC(=O)N1CCCC(C1)CO

Origin of Product

United States

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